molecular formula C11H16N2O3 B1591096 tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate CAS No. 824429-51-8

tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate

Cat. No. B1591096
M. Wt: 224.26 g/mol
InChI Key: QAVAWYIIXQYNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” is a chemical compound with the molecular formula C11H16N2O3 . It is also known by other names such as “(3-HYDROXYMETHYL-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER” and “2-Methyl-2-propanyl [3- (hydroxymethyl)-2-pyridinyl]carbamate” among others .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” consists of a pyridine ring attached to a carbamate group via a hydroxymethyl group . The molecular weight of the compound is 224.26 Da .


Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant. It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.87 cm/s. It has a lipophilicity Log Po/w (iLOGP) of 2.35 .

Scientific Research Applications

Application Summary

“tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” is used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for the removal of heavy metal ions in water .

Methods of Application

The SBPC is created through air drying, and its success depends on the role and concentrations of various components . Characterization techniques are used to evaluate the microstructure and adsorption mechanism .

Results and Outcomes

The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies . It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption . The cost analysis showed a cost of 125.68 INR/kg or 1.51 USD/kg, which is very low compared to the literature .

Chemical Transformations

Application Summary

The tert-butyl group, which is part of the “tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” molecule, has unique reactivity patterns that are used in various chemical transformations .

Methods of Application

The tert-butyl group can be used in a variety of chemical reactions due to its unique reactivity pattern . The specific methods of application would depend on the type of chemical transformation being carried out .

Biosynthetic and Biodegradation Pathways

Application Summary

The tert-butyl group is also relevant in nature and has implications in biosynthetic and biodegradation pathways .

Methods of Application

In biosynthetic pathways, the tert-butyl group can be incorporated into larger molecules through enzymatic reactions . In biodegradation pathways, the tert-butyl group can be broken down by enzymes into smaller molecules .

Results and Outcomes

The results of these biosynthetic and biodegradation pathways can lead to the production or breakdown of important biological molecules .

Synthesis of N-Heterocycles

Application Summary

The tert-butyl group, which is part of the “tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” molecule, has been used in the synthesis of N-heterocycles via sulfinimines .

Methods of Application

The tert-butyl group is used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives . The specific methods of application would depend on the type of N-heterocycle being synthesized .

Results and Outcomes

The use of the tert-butyl group can lead to the asymmetric synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These compounds represent the structural motif of many natural products and therapeutically applicable compounds .

Drug Delivery Applications

Application Summary

The tert-butyl group is also used in the synthesis of thermo-sensitive terpolymer hydrogels for drug delivery applications .

Methods of Application

The thermo-sensitive terpolymer hydrogels are photopolymerised and characterised using light-sensitive initiators . The hydrogels are also characterised for their glass transition and phase transition temperatures .

Results and Outcomes

The hydrogels exhibit thermo-reversible properties and their swelling properties are dependent on test temperature, monomer feed ratios, and crosslinker content . These hydrogels could find applications in the development of controlled release and targeted delivery devices .

Safety And Hazards

The compound is classified as a warning signal word. It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction .

Future Directions

The future directions for “tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” are not specified in the sources I found. The future directions for a compound depend on its intended use, which is not specified for this compound .

properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-6,14H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVAWYIIXQYNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590339
Record name tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate

CAS RN

824429-51-8
Record name 1,1-Dimethylethyl N-[2-(hydroxymethyl)-3-pyridinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824429-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-formyl-pyridin-3-yl)-carbamic acid tert-butyl ester (0.581 g, 2.66 mmol) in dry MeOH (10 mL) was slowly added NaBH4 (0.200 g, 5.32 mmol). The mixture was stirred for 40 min, and saturated aqueous NaHCO3 (10 mL) was added. The MeOH was removed, and the aqueous residue was extracted with CH2Cl2 (5×25 mL). The organic extracts were combined, and dried over anhydrous Na2SO4. After filtration the solvent was removed by evaporation under vacuum, affording (2-hydroxymethyl-pyridin-3-yl)-carbamic acid tert-butyl ester as a white solid.
Quantity
0.581 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Reactant of Route 2
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Reactant of Route 3
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Reactant of Route 5
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Reactant of Route 6
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate

Citations

For This Compound
1
Citations
A Mochizuki, T Nagata, H Kanno, M Suzuki… - Bioorganic & medicinal …, 2011 - Elsevier
We have been researching orally active factor Xa inhibitor for a long time. We explored the new diamine linker using effective ligands to obtain a new attractive original scaffold 2-…
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.